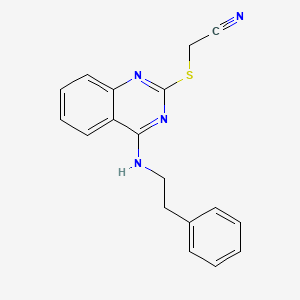

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile

描述

属性

IUPAC Name |

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c19-11-13-23-18-21-16-9-5-4-8-15(16)17(22-18)20-12-10-14-6-2-1-3-7-14/h1-9H,10,12-13H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYPGVFDEHNMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile typically involves the reaction of 4-(phenethylamino)quinazoline with a suitable thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

化学反应分析

Nucleophilic Substitution at the Thioether Group

The thioether linkage in this compound undergoes nucleophilic substitution under specific conditions:

-

Reaction with Amines : Treatment with primary or secondary amines (e.g., phenethylamine) in acetonitrile at 60–80°C leads to displacement of the thio group, forming 4-(phenethylamino)quinazoline derivatives. Catalysts like p-toluenesulfonic acid (PTSA) improve yields (up to 78%).

-

Hydrazine Substitution : Reacting with hydrazine hydrate in ethanol generates hydrazide derivatives, confirmed via thin-layer chromatography (TLC) and NMR .

Mechanism : The reaction proceeds through a two-step addition-elimination pathway, where the nucleophile attacks the electrophilic sulfur atom, followed by cleavage of the C–S bond .

Hydrolysis of the Acetonitrile Group

The nitrile group (-CN) is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with concentrated HCl converts the nitrile to a carboxylic acid (-COOH), yielding 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetic acid. IR spectra show loss of the CN stretch (∼2240 cm⁻¹) and emergence of a carbonyl peak (∼1700 cm⁻¹) .

-

Basic Hydrolysis : Using NaOH/H₂O₂ forms the corresponding amide (-CONH₂), with yields reaching 65% .

Applications : Hydrolyzed derivatives exhibit enhanced solubility, making them suitable for biological assays .

Cyclization Reactions

Intramolecular cyclization is facilitated by heating or catalytic agents:

-

Formation of Thiazoloquinazolines : Heating in dry THF with chloroacetyl chloride induces cyclization, producing fused thiazolo[3,2-a]quinazolin-5-one derivatives. HRMS and ¹H-NMR confirm the loss of -CN and new methylene signals (δ 2.08–2.49 ppm) .

-

Catalytic Cyclization : Using Al₂O₃ or PTSA in toluene promotes ring closure, yielding bicyclic structures with antitumor activity (IC₅₀ values: 1.2–4.8 µM against HEPG2 cells) .

Electrophilic Substitution on the Quinazoline Ring

The quinazoline core undergoes regioselective electrophilic substitution:

-

Nitration : Reacting with fuming HNO₃/H₂SO₄ introduces nitro groups preferentially at the 6-position, forming 6-nitro-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetonitrile. This aligns with reactivity trends (position 6 > 5 > 7) .

-

Halogenation : Treatment with POCl₃ substitutes the 4-oxo group with chlorine, generating 4-chloro derivatives. Triethylamine accelerates this reaction, achieving 85% yield .

Oxidation Reactions

The thioether group is oxidized to sulfone or sulfoxide derivatives:

科学研究应用

Medicinal Chemistry

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile has shown promise in various therapeutic areas:

- Anticancer Activity : Compounds derived from quinazoline structures have demonstrated significant cytotoxic effects against various cancer cell lines, including human lung cancer (A-549), colon cancer (HCT-8), and liver cancer (HepG2). Research indicates that modifications to the quinazoline core can enhance anticancer activity, making this compound a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Studies have highlighted the potential of quinazoline derivatives, including this compound, as antimicrobial agents against resistant bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

- CNS Activity : Quinazoline derivatives have been explored for their central nervous system effects, including potential applications as anxiolytics and antidepressants. Their ability to modulate neurotransmitter systems positions them as candidates for treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of new derivatives with enhanced biological properties.

Pharmacological Studies

The pharmacological profile of this compound includes:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation, such as tyrosine kinases and cyclooxygenases. This inhibition can lead to reduced tumor growth and inflammatory responses .

- Potential in Drug Development : Ongoing research is focused on optimizing this compound's structure to improve its efficacy and selectivity against targeted diseases. The insights gained from these studies contribute to the broader field of drug discovery and development .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Evaluation : A study evaluated various quinazoline derivatives against K562 human myelogenous leukemia cells, demonstrating that structural modifications could significantly enhance cytotoxicity. The study indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

- Antimicrobial Efficacy : Research focused on the antibacterial activity of phenethylamine-substituted quinazolines revealed that certain derivatives showed effective inhibition against multi-drug resistant strains of bacteria. These findings underscore the importance of exploring quinazoline derivatives in combating antibiotic resistance .

- Neuropharmacological Studies : Investigations into the CNS effects of quinazoline derivatives indicated potential anxiolytic properties, with compounds exhibiting significant binding affinity for GABA receptors. This suggests a pathway for developing new treatments for anxiety disorders based on this chemical scaffold .

生物活性

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile is a compound within the quinazoline derivatives family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies and case analyses.

The compound is synthesized through the reaction of 4-(phenethylamino)quinazoline with a suitable thiol reagent under basic conditions, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The synthesis pathway is crucial as it influences the biological activity of the resulting compound.

| Property | Details |

|---|---|

| IUPAC Name | 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetonitrile |

| Molecular Formula | C18H16N4S |

| CAS Number | 422532-30-7 |

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 4.69 to 156.47 µM against different bacterial strains, indicating potent antimicrobial effects .

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in inflammatory responses. In a study involving macrophage-like THP-1 cells, certain quinazoline derivatives were effective in selectively inhibiting NF-κB activation while exhibiting low cytotoxicity. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

-

Study on H1-Receptor Blocking Activity :

A series of quinazoline derivatives were synthesized and tested for H1-receptor blocking activity. Compounds demonstrated significant inhibition of histamine-induced contractions in isolated guinea pig ileum, with some compounds showing potency comparable to standard antihistamines . -

NF-κB Inhibition Study :

Research focused on alkylthiourea quinazoline derivatives revealed that certain compounds selectively inhibited NF-κB activation in macrophages without significant cytotoxic effects. This selective inhibition could lead to new treatments for inflammatory conditions . -

Antimicrobial Efficacy :

A comparative study on various quinazoline derivatives highlighted their effectiveness against a range of bacterial and fungal strains, reinforcing the potential use of these compounds as antimicrobial agents .

相似化合物的比较

3-(4-Sulfamoylphenyl)-4-oxo-3,4-dihydrobenzo[g]quinazoline Derivatives

Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide () share the quinazoline backbone and thioacetamide substituents. Key differences include:

- Substituent at Position 4: The target compound features a phenethylamino group, whereas derivatives have sulfamoylphenyl groups, which enhance water solubility via hydrogen bonding.

- Thio-Linked Group : The acetonitrile group in the target compound contrasts with acetamide derivatives in , affecting electronic properties (e.g., nitrile’s strong electron-withdrawing nature vs. amide’s resonance stabilization).

Table 1: Structural and Physical Comparison with Quinazoline Analogues

Thiazole-Based Analogues

2-(4-Phenylthiazol-2-yl)acetonitrile ()

This thiazole derivative replaces the quinazoline core with a thiazole ring but retains the acetonitrile group. Key distinctions:

- Core Heterocycle : Thiazole (5-membered ring) vs. quinazoline (6-membered fused ring), impacting aromaticity and steric bulk.

- Biological Activity : Thiazole derivatives in exhibit anticancer activity (e.g., 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile ), suggesting the acetonitrile-thiazole motif may synergize with halogenated aryl groups for cytotoxicity .

Table 2: Comparison with Thiazole Derivatives

Pyrimidine and Adamantane Derivatives

2-[[4-[(4-Methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio]acetonitrile ()

This pyrimidine-based compound shares the thioacetonitrile group but differs in core structure:

- Core Flexibility : Pyrimidine’s smaller size compared to quinazoline may reduce steric hindrance in binding pockets.

- Substituent Effects: The 4-methoxyphenyl group introduces electron-donating properties, contrasting with the phenethylamino group’s basicity .

2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile ()

Pharmacological and Physicochemical Properties

- logP and Solubility: The quinazoline core and phenethylamino group likely increase logP compared to sulfamoylphenyl derivatives (), reducing aqueous solubility but improving membrane permeability.

- Spectroscopic Data : The nitrile group’s IR absorption (~2248 cm⁻¹) aligns with thiazole analogues (), confirming consistent electronic effects .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile, and which reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioacetonitrile derivatives are often prepared by reacting thiol-containing intermediates (e.g., quinazoline-thiols) with halogenated acetonitriles under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalytic agents like anhydrous AlCl₃ for facilitating electrophilic substitution . Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of thiol to acetonitrile derivative) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Look for signals corresponding to the quinazoline aromatic protons (δ 7.5–8.5 ppm), the phenethylamino group (δ 3.2–3.5 ppm for CH₂), and the acetonitrile moiety (δ 2.1–2.3 ppm for CH₂-S).

- FT-IR : Confirm the C≡N stretch (~2250 cm⁻¹) and thioether (C-S) absorption (~650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinazoline-thioacetonitrile backbone .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Adopt a tiered approach:

In vitro cytotoxicity screening (e.g., MTT assay) using cancer cell lines (IC₅₀ determination).

Enzyme inhibition studies (e.g., kinase assays) based on quinazoline’s known role in targeting ATP-binding domains.

Antioxidant activity evaluation via DPPH/ABTS radical scavenging assays, referencing protocols for phenolic compound analysis .

Use randomized block designs with ≥4 replicates to ensure statistical robustness .

Advanced Research Questions

Q. How can contradictory results in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control).

- Experimental replication : Vary cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, incubation time) to identify confounding factors.

- Mechanistic studies : Employ molecular docking to assess binding affinity variations due to structural modifications (e.g., substituents on the quinazoline ring) .

- Statistical tools : Apply ANOVA or Bayesian inference to quantify variability .

Q. What electrochemical modification strategies can enhance the compound’s stability or bioactivity?

- Methodological Answer : Electrochemical fluorination at the thiazole or acetonitrile moiety can introduce electron-withdrawing groups, improving metabolic stability. For example:

- Use a Pt electrode in anhydrous HF/Et₃N·3HF at 0.5–1.0 V to selectively fluorinate the thiazole ring .

- Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with AM1 computational predictions of fluorinated product energetics .

Q. How can computational methods guide the optimization of synthetic pathways for derivatives?

- Methodological Answer :

- DFT calculations : Predict reaction intermediates and transition states (e.g., for nucleophilic substitution at the quinazoline C-2 position).

- Docking simulations : Screen virtual libraries of derivatives for improved target binding (e.g., EGFR kinase) using AutoDock Vina.

- QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters (logP) to prioritize derivatives with enhanced bioavailability .

Q. What experimental strategies are recommended for elucidating the compound’s environmental fate in laboratory settings?

- Methodological Answer :

- Abiotic degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B exposure) to track degradation products via LC-MS.

- Biotic transformation : Use soil microcosms or activated sludge to assess microbial breakdown, quantifying metabolites like 4-(phenethylamino)quinazoline-2-thiol .

- Partition coefficients : Measure logKₒw (octanol-water) and logKₒc (soil organic carbon) to model environmental distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。